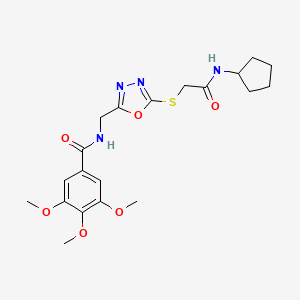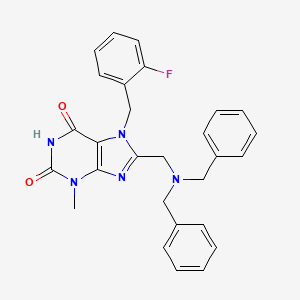![molecular formula C19H16N4S B11427616 2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11427616.png)
2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its presence in various pharmacologically active molecules. The presence of the methylsulfanyl group and phenyl substituents further enhances its chemical diversity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of 4-(methylsulfanyl)benzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The intermediate is then subjected to cyclization under reflux conditions in a solvent like ethanol or methanol, leading to the formation of the imidazo[1,2-a]pyrimidine core.
N-Phenylation: The final step involves the N-phenylation of the imidazo[1,2-a]pyrimidine core using phenyl iodide and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.
Comparison with Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine
Uniqueness: 2-[4-(methylsulfanyl)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the methylsulfanyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic chemistry. Additionally, the imidazo[1,2-a]pyrimidine core is known for its biological activity, making this compound a valuable candidate for drug development.
Properties
Molecular Formula |
C19H16N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H16N4S/c1-24-16-10-8-14(9-11-16)17-18(21-15-6-3-2-4-7-15)23-13-5-12-20-19(23)22-17/h2-13,21H,1H3 |
InChI Key |
AZUVATGEJOTMFT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11427535.png)

![1-benzyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427546.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11427558.png)
![N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11427563.png)
![1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11427568.png)
![1-(2,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11427569.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11427576.png)
![dimethyl 1-{1-[(4-ethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427579.png)
![1-(2,3-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427580.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide](/img/structure/B11427582.png)
![5-amino-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11427587.png)


